Cas no 146140-95-6 ((2-pivalamidophenyl)boronic acid)

(2-Pivalamidophenyl)boronic acid is a boronic acid derivative featuring a pivalamido (tert-butyl carboxamido) substituent at the ortho position of the phenyl ring. This structural modification enhances steric hindrance and stability, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions. The tert-butyl group improves solubility in organic solvents and reduces protodeboronation, increasing reaction efficiency. Its electron-withdrawing amide group also moderates the boronic acid's reactivity, enabling selective transformations. The compound is particularly useful in pharmaceutical and agrochemical synthesis, where controlled coupling of sterically demanding substrates is required. Proper handling under inert conditions is recommended to preserve its integrity.
(2-pivalamidophenyl)boronic acid structure
146140-95-6 structure
Product Name:(2-pivalamidophenyl)boronic acid
CAS No:146140-95-6
MF:C11H16BNO3
MW:221.060643196106
MDL:MFCD01114645
CID:91875
PubChem ID:253661067
Update Time:2025-05-24

(2-pivalamidophenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2-Pivalamidophenyl)boronic acid
    • 2-(PIVALOYLAMINO)PHENYLBORONIC ACID
    • 2-[(2,2-DIMETHYLPROPANOYL)AMINO]PHENYLBORONIC ACID
    • 2-(2,2-DIMETHYL-PROPIONYLAMINO)PHENYLBORONIC ACID
    • AKOS BRN-0489
    • 2-(Pivaloylamino)benzeneboronic acid
    • 2-Pivaloylaminobenzene Boronic Acid
    • 2-(2,2,2-Trimethylacetamido)Benzeneboronic Acid
    • 2-(Pivalamido)phenylboronic Acid (contains varying amounts of Anhydride)
    • 2-(tert-Butylcarbonylamino)phenylboronic acid
    • 2-Pivaloylaminobenze
    • [2-(2,2-dimethylpropanoylamino)phenyl]boronic acid
    • 2-(tert-Butoxycarbonylamino)phenylboronic acid
    • 2-(Pivaloylamino)phenylboronic Acid (contains varying amounts of Anhydride)
    • 2-(2,2,2-Trimethylacetamido)phenylboronic Acid (contains varying amounts of Anhydride)
    • 2-(2,2-DIMETHYL-1-OXOPROPYL)AMINO PHENYL BORONIC ACID
    • Boronic acid, B-[2-[(2,2-dimethyl-1-oxopropyl)amino]phenyl]-
    • 2-(2,2,2-Trimethylacetamido)benzeneboronic acid, 95%
    • 2-(PIVALAMIDO)PHENYLBORONIC ACID
    • 2-pivalamidophenylboronic acid
    • C11H16BNO3
    • PubChem24282
    • MXRAJVMTCAUABO-UHFFFAOYSA-N
    • 2-pivaloylamino phen
    • P2043
    • AB08314
    • {2-[(2,2-dimethylpropanoyl)amino]phenyl}boronic acid
    • CS-0175355
    • 2-(2,2,2-Trimethylacetamido)phenylboronic Acid
    • 2-pivaloylaminophenylboronic acid
    • SCHEMBL383919
    • 146140-95-6
    • 2-(Pivalamido)phenylboronic acid, AldrichCPR
    • (2-Pivalamidophenyl)boronicacid
    • DTXSID50400637
    • AKOS004119270
    • 2-(N-pivaloylamino)phenylboronic acid
    • MFCD01114645
    • AS-32763
    • A884548
    • 2-pivaloylamino phenylboronic acid
    • FT-0660346
    • 2-(tert-Butylcarbonylamino)phenylboronic acid, AldrichCPR
    • 2-(2,2-dimethylpropanamido)phenylboronic acid
    • DB-250783
    • (2-pivalamidophenyl)boronic acid
    • MDL: MFCD01114645
    • Inchi: 1S/C11H16BNO3/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14)
    • InChI Key: MXRAJVMTCAUABO-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)C)NC1C=CC=CC=1B(O)O

Computed Properties

  • Exact Mass: 221.12200
  • Monoisotopic Mass: 221.122
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 69.6

Experimental Properties

  • Color/Form: White powder
  • Density: 1.13±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 268-271℃
  • Boiling Point: No date available
  • Flash Point: No date available
  • Refractive Index: 1.532
  • Solubility: Slightly soluble (1.8 g/l) (25 º C),
  • PSA: 69.56000
  • LogP: 0.42400
  • Solubility: Not determined
  • Vapor Pressure: No date available

(2-pivalamidophenyl)boronic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315-H319
  • Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36
  • Safety Instruction: S26
  • Hazardous Material Identification: Xi
  • Safety Term:S26-36/37/39
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(2-pivalamidophenyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

(2-pivalamidophenyl)boronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H27004-250mg
2-(2,2,2-Trimethylacetamido)benzeneboronic acid, 95%
146140-95-6 95%
250mg
¥743.00 2023-04-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H27004-1g
2-(2,2,2-Trimethylacetamido)benzeneboronic acid, 95%
146140-95-6 95%
1g
¥1899.00 2023-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
t167347-1g
(2-pivalamidophenyl)boronic acid
146140-95-6 ≥97%
1g
¥563.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
t167347-250mg
(2-pivalamidophenyl)boronic acid
146140-95-6 ≥97%
250mg
¥221.90 2023-08-31
Alichem
A019114628-5g
(2-Pivalamidophenyl)boronic acid
146140-95-6 95%
5g
324.72 USD 2021-06-17
Alichem
A019114628-25g
(2-Pivalamidophenyl)boronic acid
146140-95-6 95%
25g
1,170.96 USD 2021-06-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P2043-1g
(2-pivalamidophenyl)boronic acid
146140-95-6 contains varying amounts of Anhydride
1g
¥1190.0 2022-07-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P867995-250mg
2-(Pivalamido)phenylboronic Acid
146140-95-6 ≥95%
250mg
¥246.60 2022-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
VQ788-200mg
(2-pivalamidophenyl)boronic acid
146140-95-6 97%
200mg
¥450.0 2022-03-01
FUJIFILM
321-57111-1g
2-(Pivaloylamino)phenylboronic Acid
146140-95-6
1g
JPY 10300 2023-09-15

(2-pivalamidophenyl)boronic acid Production Method

(2-pivalamidophenyl)boronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:146140-95-6)(2-pivalamidophenyl)boronic acid
Order Number:A884548
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:12
Price ($):220.0
Email:sales@amadischem.com

Additional information on (2-pivalamidophenyl)boronic acid

Introduction to (2-pivalamidophenyl)boronic Acid and Its Significance in Modern Chemical Research

(2-pivalamidophenyl)boronic acid, with the CAS number 146140-95-6, is a compound of significant interest in the field of pharmaceutical chemistry and materials science. This organoboron compound has garnered attention due to its versatile applications, particularly in the synthesis of pharmaceuticals and advanced materials. The unique structural and chemical properties of this compound make it a valuable tool in various research and industrial processes.

The molecular structure of (2-pivalamidophenyl)boronic acid consists of a phenyl ring substituted with an amide group at the 2-position, further functionalized with a boronic acid moiety. This configuration imparts distinctive reactivity, making it a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. The boronic acid group, in particular, is highly reactive and participates in various transformations that are essential for constructing biaryl structures, a common motif in many therapeutic agents.

In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies, many of which rely on biaryl structures for their efficacy. (2-pivalamidophenyl)boronic acid plays a crucial role in this context by serving as a precursor for the synthesis of novel drug candidates. Its ability to undergo facile coupling reactions with aryl halides or other boronic acids has made it indispensable in medicinal chemistry. Researchers have leveraged this compound to develop inhibitors targeting various biological pathways, including those involved in cancer and inflammatory diseases.

One of the most compelling aspects of (2-pivalamidophenyl)boronic acid is its application in the field of materials science. Boron-containing compounds are known for their exceptional electronic properties, making them suitable for use in organic electronics and optoelectronic devices. The amide group attached to the phenyl ring enhances the compound's solubility and processability, which are critical factors for its use in thin-film applications. Recent studies have demonstrated its potential in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells, where its ability to form stable conjugated systems is highly beneficial.

The synthesis of (2-pivalamidophenyl)boronic acid is another area where advancements have been made. Traditional synthetic routes often involve multi-step processes that can be cumbersome and yield-limiting. However, recent innovations have streamlined these procedures, making it more accessible for large-scale production. For instance, catalytic methods have been developed that enable the direct functionalization of phenyl rings with boronic acid groups under mild conditions. These advancements not only improve efficiency but also reduce waste, aligning with the growing emphasis on sustainable chemistry.

The role of (2-pivalamidophenyl)boronic acid in drug discovery extends beyond its use as a synthetic intermediate. It has been explored as a potential therapeutic agent itself. Boron-containing compounds have shown promise in treating various diseases due to their ability to interact with biological targets at a molecular level. For example, studies have indicated that derivatives of this compound may exhibit anti-inflammatory properties by modulating key signaling pathways. While further research is needed to fully understand its therapeutic potential, these findings highlight its significance as a pharmacological scaffold.

The versatility of (2-pivalamidophenyl)boronic acid also extends to its use in diagnostic applications. Boron neutron capture therapy (BNCT) is an emerging treatment modality for cancer that relies on boron-containing compounds to selectively target malignant cells. The high reactivity and bioavailability of this compound make it an attractive candidate for BNCT agents. Researchers are investigating ways to optimize its delivery and efficacy in clinical settings, with promising preliminary results suggesting its potential as an adjunctive therapy alongside traditional treatments.

In conclusion, (2-pivalamidophenyl)boronic acid (CAS no. 146140-95-6) is a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its role in pharmaceutical synthesis, materials science, and medical applications underscores its importance as a research tool and potential therapeutic agent. As advancements continue to be made in synthetic methodologies and applications, this compound is poised to remain at the forefront of scientific innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:146140-95-6)(2-pivalamidophenyl)boronic acid
A884548
Purity:99%
Quantity:5g
Price ($):220.0
Email